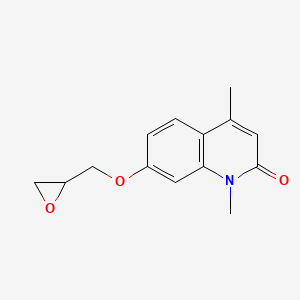
1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one is a synthetic organic compound belonging to the quinolin-2-one family. This compound is characterized by the presence of a quinolin-2-one core structure substituted with dimethyl groups at positions 1 and 4, and an oxiran-2-ylmethoxy group at position 7. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one can be achieved through a multi-step process involving several key reactions. One notable method involves the sequential Ugi/Knoevenagel condensation/hydrolysis and Ugi/Corey–Chaykovsky epoxidation reactions . The four-component reactions of 2-acylanilines, aldehydes, (carboxymethyl) (dimethyl)sulfonium bromides, and isocyanides give Ugi adducts, which are subsequently treated with DBU to produce polysubstituted quinolin-2-ones or oxireno [2,3-c]quinolin-2-ones in good overall yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolin-2-one derivatives.
Reduction: Reduction reactions can modify the quinolin-2-one core or the oxirane ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium azide or halogenating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinolin-2-one derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The quinolin-2-one core can interact with enzymes and receptors, modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Quinolin-2-one derivatives: Compounds with similar core structures but different substituents.
Oxirane-containing compounds: Molecules with oxirane rings that exhibit similar reactivity.
Uniqueness
1,4-Dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one is unique due to the combination of its quinolin-2-one core and oxirane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1,4-dimethyl-7-(oxiran-2-ylmethoxy)quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-5-14(16)15(2)13-6-10(3-4-12(9)13)17-7-11-8-18-11/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNZQVUDXQOUBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)OCC3CO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














